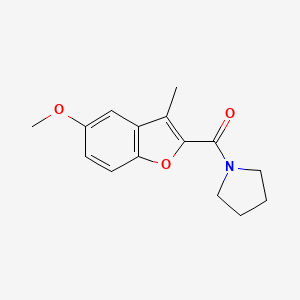
N-(2-fluoro-5-methylphenyl)-2-(1H-indol-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-fluoro-5-methylphenyl)-2-(1H-indol-3-yl)acetamide, also known as AM-2201, is a synthetic cannabinoid that is commonly used in scientific research. It was first synthesized in 2008 by Alexandros Makriyannis and his team at Northeastern University. The compound is a potent agonist of the cannabinoid receptors CB1 and CB2, and has been shown to have a variety of biochemical and physiological effects.
Mécanisme D'action
N-(2-fluoro-5-methylphenyl)-2-(1H-indol-3-yl)acetamide acts as a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system. The endocannabinoid system plays a role in regulating a variety of physiological processes, including pain, mood, appetite, and sleep. When this compound binds to these receptors, it can activate a variety of signaling pathways that can affect these processes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to be a potent analgesic, reducing pain in animal models of inflammatory and neuropathic pain. Additionally, it has been shown to have anti-inflammatory effects, reducing inflammation in animal models of arthritis and other inflammatory conditions. It has also been shown to have anti-convulsant properties, reducing seizures in animal models of epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-fluoro-5-methylphenyl)-2-(1H-indol-3-yl)acetamide has several advantages for use in lab experiments. It is a potent and selective agonist of the CB1 and CB2 receptors, which allows researchers to study the effects of cannabinoids on the body in a controlled manner. Additionally, it has been shown to have a variety of effects on the body, making it useful for studying a variety of physiological processes.
However, there are also limitations to using this compound in lab experiments. It is a synthetic compound, which means that it may not accurately reflect the effects of natural cannabinoids found in the body. Additionally, it is a potent compound, which means that it may have side effects or be toxic at high doses.
Orientations Futures
There are many future directions for research on N-(2-fluoro-5-methylphenyl)-2-(1H-indol-3-yl)acetamide. One area of interest is the role of the endocannabinoid system in regulating mood and anxiety. Additionally, researchers are interested in studying the effects of this compound on the immune system and its potential use as an anti-inflammatory agent. Finally, researchers are interested in developing new synthetic cannabinoids that can selectively target specific receptors in the endocannabinoid system, which could lead to the development of new drugs for a variety of conditions.
Méthodes De Synthèse
N-(2-fluoro-5-methylphenyl)-2-(1H-indol-3-yl)acetamide can be synthesized using a variety of methods, including the use of palladium-catalyzed coupling reactions and the use of reagents such as lithium aluminum hydride and boron trifluoride etherate. The synthesis of this compound is complex and requires specialized equipment and expertise.
Applications De Recherche Scientifique
N-(2-fluoro-5-methylphenyl)-2-(1H-indol-3-yl)acetamide is commonly used in scientific research to study the effects of cannabinoids on the human body. It has been shown to have a variety of effects, including analgesic, anti-inflammatory, and anti-convulsant properties. Additionally, it has been used to study the effects of cannabinoids on the brain, including the role of the endocannabinoid system in regulating mood, appetite, and sleep.
Propriétés
IUPAC Name |
N-(2-fluoro-5-methylphenyl)-2-(1H-indol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O/c1-11-6-7-14(18)16(8-11)20-17(21)9-12-10-19-15-5-3-2-4-13(12)15/h2-8,10,19H,9H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWJODVIRGIRKGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NC(=O)CC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(2-Methoxy-5-methylphenyl)methyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione](/img/structure/B7455445.png)
![2-[(2,4-Dimethylanilino)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7455449.png)
![3-[1-(cyclobutanecarbonyl)piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7455455.png)
![[2-[benzyl(ethyl)amino]-2-oxoethyl] 4-chloro-1H-pyrrole-2-carboxylate](/img/structure/B7455456.png)



![(4Z)-2-(4-methylphenyl)-4-[(1-methylpyrazol-4-yl)methylidene]-1,3-oxazol-5-one](/img/structure/B7455480.png)
![2-[(2,4-Dimethylphenoxy)methyl]-8-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7455483.png)

![1-[2-(1,3-Benzothiazol-2-yl)pyrrolidin-1-yl]-2-(4-chloro-3-methylphenoxy)ethanone](/img/structure/B7455493.png)


![2-[[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl]-N-methyl-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B7455506.png)
